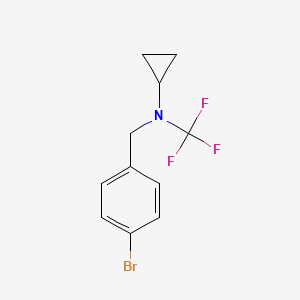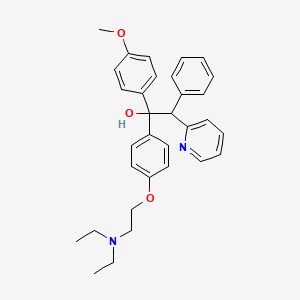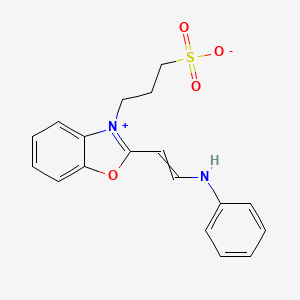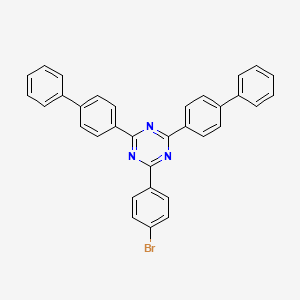
2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde is an organic compound that features a benzyl ether group, a fluorine atom, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the protection of an alcohol group by converting it into a benzyl ether. This can be achieved using benzyl bromide and a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Aldehyde Formation: The aldehyde group can be introduced through oxidation of a primary alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-(Benzyloxy)ethyl)-4-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
4-Fluorobenzaldehyde: Lacks the benzyl ether group, making it less versatile in synthetic applications.
2-(1-(Benzyloxy)ethyl)benzaldehyde: Similar structure but without the fluorine atom, affecting its chemical properties.
Eigenschaften
Molekularformel |
C16H15FO2 |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
4-fluoro-2-(1-phenylmethoxyethyl)benzaldehyde |
InChI |
InChI=1S/C16H15FO2/c1-12(19-11-13-5-3-2-4-6-13)16-9-15(17)8-7-14(16)10-18/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
DFTMKAACWJEYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)C=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















